1,3-Bis(hydroxymethyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives in Contemporary Chemical Sciences

Thiourea and its derivatives are a well-established and privileged class of compounds in both medicinal and synthetic chemistry. nih.gov Their structural framework is central to a multitude of drugs and bioactive molecules, exhibiting a wide array of therapeutic properties, including antiviral, anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects. nih.gov The versatility of the thiourea moiety stems from its ability to form stable hydrogen bonds with biological targets like proteins and enzymes, a key factor in its diverse biological activities. nih.govanalis.com.my

In recent years, research into thiourea derivatives has expanded significantly, driven by the need for new therapeutic agents to combat issues like drug resistance. analis.com.my Scientists are exploring novel synthetic pathways and modifications to the thiourea backbone to enhance their biological efficacy. nih.govanalis.com.my These derivatives are not only crucial in drug discovery but also find applications in agriculture as insect growth regulators, antifungal agents, and herbicides. sciencepublishinggroup.comresearchgate.net The inherent flexibility of the thiourea structure allows for the synthesis of a vast range of compounds with tailored functionalities, making them a continuous focus of research. rsc.org

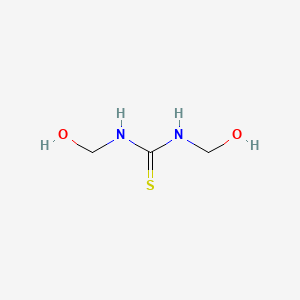

Molecular Structure and Functional Group Analysis of 1,3-Bis(hydroxymethyl)thiourea

The molecular structure of this compound is characterized by a central thiourea core with two hydroxymethyl (-CH2OH) groups attached to its nitrogen atoms. evitachem.com This specific arrangement of functional groups imparts unique chemical properties to the molecule. The presence of both hydroxyl and thiocarbonyl groups allows for extensive hydrogen bonding capabilities. evitachem.com

The key functional groups and their significance are:

Thiourea Core (-N-C(=S)-N-): The sulfur atom in the thiocarbonyl group is a soft nucleophile, enabling it to coordinate with metal ions to form complexes with potential applications in catalysis. evitachem.comwikipedia.org

Hydroxymethyl Groups (-CH2OH): These groups are susceptible to nucleophilic substitution reactions, providing a pathway for the synthesis of more complex derivatives. evitachem.com The hydroxyl groups also contribute significantly to the compound's ability to form strong hydrogen bonds, influencing its crystal structure and interactions with other molecules. evitachem.com

Table 1: Key Molecular and Chemical Properties of this compound

| Property | Value |

| CAS Number | 3084-25-1 |

| Molecular Formula | C3H8N2O2S |

| Molecular Weight | 136.18 g/mol |

| IUPAC Name | This compound |

| Synonyms | Dimethylolthiourea, N,N'-Bis(hydroxymethyl)thiourea |

Data sourced from multiple references. evitachem.comnih.gov

The planar nature of the thiourea molecule, with a C=S bond distance of approximately 1.71 Å and C-N distances averaging 1.33 Å, is a notable structural feature. wikipedia.org The molecule exists in two tautomeric forms, the thione and the thiol form, with the thione form being more prevalent in aqueous solutions. wikipedia.orgmdpi.com

Historical Context and Emergent Research Trajectories of the Compound

The synthesis of this compound is primarily achieved through the reaction of thiourea with formaldehyde (B43269) in the presence of a base. evitachem.com Historically, research on this compound and its urea (B33335) analogue, 1,3-bis(hydroxymethyl)urea, has explored their potential as corrosion inhibitors for steel in acidic solutions. researchgate.netacs.org Studies have shown that these compounds can achieve significant inhibition efficiency, with their adsorption on the steel surface following the Langmuir adsorption isotherm, suggesting a chemical adsorption mechanism. researchgate.netacs.org

More recent research has expanded into new areas, highlighting the compound's versatility. Emerging research trajectories include:

Medicinal Chemistry: this compound is being investigated as a scaffold for the development of new drugs due to its potential biological activities. evitachem.com The broader class of bis-thiourea derivatives has shown promise as potent inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) synthesis. nih.gov

Catalysis: The ability of the thiocarbonyl group to coordinate with metal ions makes it a candidate for use as a ligand in metal-catalyzed reactions. evitachem.com

Materials Science: The compound is being explored for incorporation into polymers and resins to enhance their properties. evitachem.com For instance, the reaction of N,N'-bis(hydroxymethyl)thiourea with diamines can lead to the formation of complex tricyclic structures, indicating its potential in creating novel polymeric materials. researchgate.net

Coordination Chemistry: The affinity of the thiourea moiety for metal ions has led to its use in coordination chemistry, forming complexes with various metals. wikipedia.org

The ongoing exploration of this compound and its derivatives in these diverse fields underscores its continued importance in academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(hydroxymethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGWCTHQVYSUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=S)NCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062837 | |

| Record name | N,N'-Bis(hydroxymethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3084-25-1 | |

| Record name | N,N′-Bis(hydroxymethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3084-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N,N'-bis(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(hydroxymethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-[bis(hydroxymethyl)]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation of 1,3 Bis Hydroxymethyl Thiourea

Standard Synthetic Pathways: Thiourea-Formaldehyde Condensation

The most conventional and widely employed method for preparing 1,3-Bis(hydroxymethyl)thiourea is the direct condensation of thiourea (B124793) with formaldehyde (B43269). evitachem.comresearchgate.net This reaction serves as a cornerstone for accessing the title compound and related polymeric materials.

The synthesis of this compound proceeds via a nucleophilic addition mechanism. The nitrogen atoms of the thiourea molecule act as nucleophiles, attacking the electrophilic carbonyl carbon of formaldehyde. evitachem.com This process, known as hydroxymethylation, results in the attachment of hydroxymethyl (-CH2OH) groups to both nitrogen atoms of the thiourea backbone. evitachem.com

The reaction kinetics of the thiourea-formaldehyde system have been a subject of study, revealing the influence of various parameters on the reaction rate. Kinetic studies show that the process can be followed by techniques such as polarography to understand the consumption of reactants over time. acs.org The reaction to form thiourea-formaldehyde resins, an extension of this initial condensation, is often described by pseudo-second-order kinetic models, indicating that the rate is dependent on the concentrations of both thiourea and formaldehyde derivatives. mdpi.com

Table 1: Factors Influencing Thiourea-Formaldehyde Reaction Kinetics

| Parameter | Effect on Reaction Rate | Description |

|---|---|---|

| pH | Increases significantly in basic media | Alkaline conditions enhance the nucleophilicity of thiourea. google.com |

| Temperature | Increases with temperature | Higher temperatures provide the necessary activation energy for the reaction. chemrxiv.org |

| Molar Ratio | Affects product distribution and polymerization | An excess of formaldehyde can lead to cross-linked resins rather than the discrete this compound molecule. researchgate.net |

| Catalyst | Accelerates the reaction | Basic catalysts are commonly used to facilitate the nucleophilic addition. google.com |

This table is interactive. Click on the headers to sort.

Advanced Synthetic Approaches to Functionalized Thiourea Derivatives

Beyond the standard condensation, advanced methodologies focus on using the thiourea core to build more complex and functionalized molecules. These approaches leverage this compound as an intermediate or employ multi-component strategies to construct diverse chemical architectures.

This compound is a valuable intermediate for subsequent chemical transformations. Its two hydroxymethyl groups can participate in further reactions, allowing for the construction of more elaborate molecular frameworks. A notable example is its reaction with aliphatic diamines to synthesize complex heterocyclic structures. These reactions demonstrate the utility of this compound as a bifunctional building block for creating larger, often macrocyclic, compounds. researchgate.net

The stoichiometry of the reactants is a critical parameter that dictates the final product of the reaction. While a controlled molar ratio of thiourea to formaldehyde is used for this compound, altering this ratio can lead to different derivatives. For instance, increasing the molar ratio of formaldehyde to thiourea under acidic conditions promotes polymerization, resulting in the formation of cross-linked thiourea-formaldehyde resins. researchgate.net

Furthermore, the reaction of this compound with other reagents is also highly dependent on stoichiometry. When reacting with propane-1,3-diamine, a 2:1 molar ratio of this compound to the diamine yields 5,5′-propane-1,3-diylbis(1,3,5-triazinane-2-thione). researchgate.net In contrast, using an equimolar ratio (1:1) of the reactants leads to the formation of a more complex tricyclic product, 1,3,5,7,11,13,15,17-octaazatricyclo[15.3.1.17,11]-docosane-4,14-dithione. researchgate.net

Table 2: Effect of Reactant Stoichiometry on Product Formation

| Reactants | Molar Ratio (A:B) | Product | Reference |

|---|---|---|---|

| A: ThioureaB: Formaldehyde | >1:2 | Thiourea-Formaldehyde Resin | researchgate.net |

| A: 1,3-Bis(hydroxymethyl)thioureaB: Propane-1,3-diamine | 2:1 | 5,5′-propane-1,3-diylbis(1,3,5-triazinane-2-thione) | researchgate.net |

This table is interactive. Users can filter and sort the data.

Multi-component reactions (MCRs) offer an efficient pathway to synthesize complex thiourea derivatives in a single step, enhancing atom economy and reducing waste. nih.govrsc.org These strategies involve the simultaneous reaction of three or more starting materials to form a product that incorporates substantial portions of all reactants. beilstein-journals.org

One modern MCR approach for thiourea synthesis involves the reaction of isocyanides, amines, and elemental sulfur in an aqueous medium. nih.govresearchgate.net This method avoids the need for chromatography for purification and is considered an environmentally benign process. nih.gov Other MCRs, such as the reaction of aldehydes, electron-deficient alkynes, and thiourea, can produce complex heterocyclic scaffolds like 3,4-dihydropyrimidinethiones. beilstein-journals.org These advanced strategies highlight the versatility of the thiourea core in constructing diverse and functionalized molecular architectures. rsc.orgnih.gov

Chemical Reactivity and Transformation Mechanisms

Reactivity Profiles of the Hydroxymethyl Functional Groups

The hydroxymethyl groups are primary sites for nucleophilic substitution and condensation reactions, enabling the extension of the molecular framework and the construction of complex architectures.

Nucleophilic Substitution and Esterification Reactions

The hydroxyl portion of the hydroxymethyl groups can be activated and subsequently displaced by nucleophiles. While direct displacement of the hydroxyl group is challenging due to it being a poor leaving group, its conversion to a better leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution. dcu.ie This allows for the introduction of a wide variety of functionalities.

Esterification, another key reaction of the hydroxymethyl groups, can be achieved by reacting 1,3-Bis(hydroxymethyl)thiourea with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. This reaction leads to the formation of ester linkages, which can be used to append various organic moieties to the thiourea (B124793) core.

The hydroxymethyl groups can also undergo further modifications through nucleophilic substitution, which paves the way for the synthesis of more complex derivatives. evitachem.com

Condensation Reactions with Amines and Diamines Leading to Heterocyclic Systems

A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with primary amines and diamines. These reactions, often proceeding through the formation of an N-Mannich base, lead to the synthesis of various nitrogen-containing heterocyclic systems.

Notably, the reaction of N,N′-Bis(hydroxymethyl)thiourea with diamines is a powerful method for constructing complex cyclic and bicyclic structures. The stoichiometry of the reactants plays a crucial role in determining the final product. For instance, the reaction of N,N′-Bis(hydroxymethyl)thiourea with propane-1,3-diamine at a 2:1 molar ratio yields 5,5′-propane-1,3-diylbis(1,3,5-triazinane-2-thione). researchgate.net However, when equimolar amounts are used, a tricyclic product, 1,3,5,7,11,13,15,17-octaazatricyclo[15.3.1.17,11]-docosane-4,14-dithione, is formed. researchgate.net

Similarly, reactions with other diamines, such as ethane-1,2-diamine and butane-1,4-diamine, also yield bis(1,3,5-triazinane-2-thione) derivatives. researchgate.net These condensation reactions highlight the utility of this compound as a precursor for the synthesis of complex heterocyclic structures with potential applications in various fields.

Table 1: Products of Condensation Reactions with Diamines

| Diamine | Molar Ratio (Thiourea Derivative:Diamine) | Product |

|---|---|---|

| Propane-1,3-diamine | 2:1 | 5,5′-propane-1,3-diylbis(1,3,5-triazinane-2-thione) |

| Propane-1,3-diamine | 1:1 | 1,3,5,7,11,13,15,17-octaazatricyclo[15.3.1.17,11]-docosane-4,14-dithione |

| Ethane-1,2-diamine | 2:1 | 5,5′-(ethane-1,2-diyl)bis(1,3,5-triazinane-2-thione) |

Participation in Cycloaminomethylation Processes

This compound is a key intermediate in cycloaminomethylation reactions, which are multicomponent reactions involving an amine, formaldehyde (B43269), and a compound with active hydrogen atoms, in this case, thiourea. The initial reaction between thiourea and formaldehyde produces this compound. evitachem.com This intermediate then reacts with amines to form cyclic compounds.

These cycloaminomethylation reactions are catalyzed by various catalysts, including samarium-containing compounds, which have been shown to be effective in the synthesis of 5-alkyl-1,3,5-triazinane-2-thiones from thiourea, N,N-bis(methoxymethyl)alkanamines, and other reagents. researchgate.netlookchem.com The process allows for the efficient construction of substituted 1,3,5-triazinane-2-thiones, which are valuable heterocyclic scaffolds. researchgate.net

Reaction Characteristics of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) is another reactive center in this compound, participating in reactions primarily through its sulfur atom and influencing reaction pathways via hydrogen bonding.

Sulfur Atom-Mediated Reactivity

The sulfur atom of the thiocarbonyl group is a soft nucleophile and can participate in various reactions. It can be alkylated, oxidized, or coordinate with metal ions. The thiocarbonyl group's ability to coordinate with metal ions is a key feature, forming complexes that can have catalytic applications. evitachem.com

Furthermore, the thiocarbonyl group can be transformed into other functional groups. For example, it can be oxidized to a sulfoxide (B87167) or sulfone under specific conditions. Reduction of the thione group can lead to the formation of a thiol. The reactivity of the thiocarbonyl group is also exploited in the synthesis of other sulfur-containing heterocycles.

Influence of Hydrogen Bonding Capabilities on Reaction Pathways

The presence of both hydroxyl groups and the thiocarbonyl group allows for extensive intramolecular and intermolecular hydrogen bonding. evitachem.com This hydrogen bonding capability significantly influences the molecule's conformation and reactivity.

Intramolecular hydrogen bonding can stabilize transition states, thereby affecting the kinetics and selectivity of reactions. For instance, in condensation reactions, intramolecular hydrogen bonding can stabilize intermediates, guiding the reaction towards cyclization.

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and can influence reactions in the condensed phase. The ability of the N-H and O-H protons to act as hydrogen bond donors and the sulfur and oxygen atoms to act as acceptors makes this compound a potential organocatalyst, activating substrates through hydrogen bonding. uni-giessen.denih.gov This dual hydrogen-bonding donor property is a key feature of thiourea derivatives in organocatalysis. nih.gov

Formation of Novel Molecular Architectures and Scaffolds

This compound serves as a versatile precursor in the synthesis of diverse heterocyclic structures. Its inherent reactivity, stemming from the nucleophilic sulfur atom and the reactive hydroxymethyl groups, allows for its participation in various cyclization and condensation reactions. These transformations lead to the formation of complex molecular architectures, including triazine derivatives, sulfur-containing macrocycles, and thietane (B1214591) rings, which are valuable scaffolds in medicinal and materials chemistry.

While direct cyclocondensation of this compound to form triazines is not extensively documented, the fundamental reactivity of the thiourea core is well-established in the synthesis of 1,3,5-triazine (B166579) derivatives. A notable method is the one-pot, three-component reaction involving an arylaldehyde, thiourea, and an orthoformate. researchgate.net This catalyst-free approach provides a rapid and efficient route to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. researchgate.net

The reaction mechanism is believed to involve the dual role of thiourea, participating in both the initial cyclization with the aldehyde and subsequent alkylation via an intermediate formed from the orthoformate. researchgate.net The process is tolerant of a wide range of functional groups on the arylaldehyde. For instance, electron-donating groups on the benzene (B151609) ring, such as in 4-methylbenzaldehyde, can lead to excellent yields (92%), while significant steric hindrance, as with 2-methylbenzaldehyde, can reduce the yield to 48%. researchgate.net

The general applicability of this reaction suggests a potential pathway for derivatives of this compound. The hydroxymethyl groups could either be cleaved under the reaction conditions or participate in secondary reactions. A related compound, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-thione, highlights the possibility of incorporating hydroxymethyl functionalities into the final triazine structure. researchgate.net The synthesis of such compounds typically involves the reaction of aldehydes, amines, and thiourea. researchgate.net

Table 1: Synthesis of 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones from Thiourea researchgate.netresearchgate.net

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 90 |

| 2 | 4-Methylbenzaldehyde | 6-(Methylthio)-4-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 92 |

| 3 | 3-Methylbenzaldehyde | 6-(Methylthio)-4-(m-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 72 |

| 4 | 2-Methylbenzaldehyde | 6-(Methylthio)-4-(o-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 48 |

| 5 | 4-Ethylbenzaldehyde | 4-(4-Ethylphenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 89 |

The bifunctional nature of this compound, with two hydroxyl groups, makes it a candidate for integration into macrocyclic frameworks. Macrocycles containing the thiourea moiety are of significant interest for their catalytic activity and role as anion receptors. Although direct synthesis of macrocycles using this compound as the primary building block is a specialized area, its potential can be inferred from established macrocyclization strategies.

One potential pathway involves the reaction of the terminal hydroxyl groups of this compound with bifunctional reagents such as diacyl chlorides or dialkyl dihalides to form large ring structures. For example, esterification with a dicarboxylic acid would lead to a macrocyclic polyester (B1180765) containing the thiourea unit. Similarly, an etherification reaction with a dihalide or a dimesylate under basic conditions could yield a macrocyclic polyether.

Research has shown the synthesis of sulfur-containing macrocyclic lactones through the radical addition of dithiols to alkynes. The necessary dithiol precursors can be prepared from diols by treatment with thiourea in the presence of acid. This principle could be extended, where this compound acts as the diol component, which could first be converted to a dithiol and then used in macrocyclization reactions. Furthermore, macrocyclic bis-thioureas have been developed as effective organocatalysts, for instance, in the ring-opening polymerization of lactide, demonstrating the utility of incorporating the bis-thiourea motif into a macrocyclic scaffold.

Table 2: Illustrative Examples of Potential Sulfur-Containing Macrocycles from this compound

| Linking Reagent | Resulting Linkage | Potential Macrocycle Class |

| Adipoyl chloride | Ester | Macrocyclic Polyester-Thiourea |

| 1,4-Dibromobutane | Ether | Macrocyclic Polyether-Thiourea |

| Terephthaloyl chloride | Ester | Macrocyclic Aromatic Polyester-Thiourea |

| 1,3-Benzenedimethanethiol | Thioether | Macrocyclic Polythioether-Thiourea |

The use of thiourea and its derivatives as sulfur sources is a well-established method for the synthesis of thietanes, which are four-membered sulfur-containing heterocycles. This transformation typically proceeds via a stepwise nucleophilic displacement reaction with a 1,3-dihaloalkane or an equivalent substrate. Although examples often start with unsubstituted thiourea, the mechanism is directly applicable to precursors like this compound.

The reaction sequence begins with the nucleophilic attack of the sulfur atom of the thiourea derivative on one of the electrophilic carbons of the 1,3-dihaloalkane, forming an S-alkylisothiouronium salt intermediate. Subsequent intramolecular cyclization is induced by a base, such as potassium hydroxide (B78521). This step involves the hydrolysis of the isothiouronium salt to a transient thiolate, which then displaces the second halide to form the thietane ring.

A specific example is the reaction of thiourea with 3,3-bis(chloromethyl)oxetane. This reaction, conducted in the presence of perchloric acid, yields an S-substituted isothiouronium perchlorate. Heating this intermediate with potassium hydroxide in ethanol (B145695) leads to the formation of 3-chloromethyl-3-hydroxymethylthietane. During this process, the original N-substituents of a substituted thiourea would likely be cleaved. Therefore, when using this compound, the compound would primarily serve as the sulfur transfer agent to build the thietane backbone.

Table 3: Synthesis of Thietane Derivatives Using Thiourea Precursors

| Precursor 1 | Precursor 2 | Base/Conditions | Product | Citation |

| 1-Bromo-3-chloropropane | Thiourea | NaOH, reflux | Thietane | |

| 3,3-Bis(chloromethyl)oxetane | Thiourea | 1. HClO₄2. KOH, EtOH, heat | 3-Chloromethyl-3-hydroxymethylthietane | |

| 2-(1-Haloalkyl)oxiranes | Ammonium monothiocarbamates | - | Thietane-3-ols |

Coordination Chemistry of 1,3 Bis Hydroxymethyl Thiourea

Ligand Design Principles and Coordination Modes

The versatility of thiourea-based ligands stems from the presence of multiple donor atoms—sulfur, nitrogen, and in the case of 1,3-bis(hydroxymethyl)thiourea, oxygen. ksu.edu.trresearchgate.net This allows for a variety of coordination behaviors, which are influenced by the nature of the metal ion and the reaction conditions. mdpi.com

The thiocarbonyl group (>C=S) is the most common coordination site in thiourea-type ligands. The sulfur atom, being a soft donor, readily coordinates to a wide range of transition metal ions. isca.me This interaction is the basis for the most frequently observed coordination mode where the ligand acts as a neutral monodentate donor. mdpi.com In such complexes, the metal-ligand bond is formed exclusively through the sulfur atom. This mode of coordination is prevalent in complexes with various metal ions, including cobalt(II), nickel(II), palladium(II), and zinc(II). nih.gov

While sulfur is the primary donor, the nitrogen atoms of the thiourea (B124793) backbone and the oxygen atoms of the hydroxymethyl groups in this compound introduce the possibility of chelation.

Nitrogen Donor Sites: The involvement of a nitrogen atom along with the sulfur atom allows the ligand to act as a bidentate chelating agent, forming a stable ring with the metal center. mdpi.comnih.gov This S,N-bidentate coordination often occurs after the deprotonation of one of the N-H groups, making the ligand monoanionic. This behavior is typically promoted in the presence of a base. mdpi.com

Oxygen Donor Sites: The hydroxymethyl (-CH2OH) groups introduce hard oxygen donor sites. Although less common than S or S,N-coordination in simple thioureas, the oxygen atoms could potentially participate in chelation, leading to S,O- or N,O-bidentate coordination. This would be particularly plausible with metal ions that have a higher affinity for hard donors. For instance, in acylthiourea complexes, where a carbonyl oxygen is present, S,O-bidentate chelation is a well-documented coordination mode. ksu.edu.tr By analogy, the hydroxyl oxygen in this compound could engage in forming a chelate ring with a metal center.

Based on the available donor sites, this compound can adopt several coordination geometries:

Monodentate: The ligand coordinates to a single metal center through the sulfur atom (κ¹-S). This is the most straightforward and common coordination mode for neutral thiourea ligands. mdpi.comresearchgate.net

Bidentate: The ligand chelates to a single metal center using two donor atoms. The most probable mode is S,N-chelation (κ²-S,N), which forms a four-membered ring. researchgate.net A hypothetical S,O-chelation would result in a larger, potentially more stable, six-membered ring.

Bridging: The thiourea ligand can link two or more metal centers. A common bridging mode involves the sulfur atom bonding to two different metal ions (μ₂-S). mdpi.com This can lead to the formation of polynuclear complexes or coordination polymers.

Synthesis and Structural Characterization of Metal Complexes

The synthesis and characterization of metal complexes are crucial for understanding their structure, bonding, and properties.

The synthesis of transition metal complexes with thiourea-type ligands is generally achieved through straightforward reaction methods. A typical procedure involves mixing the ligand with a metal salt in a suitable solvent.

A general synthetic route can be described as follows: An ethanolic or acetonitrile (B52724) solution of the this compound ligand is added to a solution of a transition metal salt (e.g., CoCl₂, NiBr₂, PdCl₂, CuCl₂) in the same solvent. nih.govisca.me The reaction is often carried out at room temperature or with gentle refluxing for a few hours. isca.me The resulting metal complex, if insoluble, precipitates from the solution and can be collected by filtration, washed, and dried. For bidentate S,N-coordination, a base may be added to facilitate the deprotonation of the nitrogen atom. mdpi.com

Table 1: Representative Synthesis of a Generic Thiourea-Metal Complex

| Step | Procedure | Observation |

|---|---|---|

| 1 | Dissolve the thiourea ligand in ethanol (B145695). | A clear, colorless solution is formed. |

| 2 | Dissolve the metal salt (e.g., CuCl₂·2H₂O) in ethanol. | A colored solution (e.g., green for Cu(II)) is formed. |

| 3 | Add the ligand solution to the metal salt solution dropwise with stirring. | A color change and/or precipitate formation occurs. |

| 4 | Reflux the mixture for 2-3 hours. | Precipitation is completed. |

| 5 | Cool, filter, wash with ethanol, and dry the product. | A solid, colored complex is obtained. |

Spectroscopic techniques and single-crystal X-ray diffraction are indispensable tools for elucidating the structure of coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the donor atoms involved in coordination. A key diagnostic feature is the position of the ν(C=S) band. Upon coordination of the sulfur atom to a metal, this band typically shifts to a lower frequency, indicating a weakening of the C=S double bond. mdpi.comutm.my If the nitrogen atom is also involved in coordination (after deprotonation), the ν(N-H) band disappears or shifts significantly. ksu.edu.tr The involvement of the hydroxyl group's oxygen atom would be suggested by a shift in the ν(O-H) and ν(C-O) bands. The appearance of new bands in the far-IR region (typically 300–200 cm⁻¹) can be assigned to metal-sulfur (ν(M-S)) stretching vibrations. rsc.org

Table 2: Illustrative IR Spectral Data (cm⁻¹) for a Hypothetical this compound (L) and its Metal Complex

| Assignment | Free Ligand (L) | [M(L)₂Cl₂] Complex | Interpretation of Shift |

|---|---|---|---|

| ν(O-H) | ~3350 | ~3350 (unchanged) | Oxygen not involved in coordination. |

| ν(N-H) | ~3180 | ~3175 (minor shift) | Nitrogen not directly coordinated. |

| ν(C=S) | ~730 | ~705 (shift to lower frequency) | Coordination via the sulfur atom. |

| ν(M-S) | - | ~250 (new band) | Formation of a metal-sulfur bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide valuable information. In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is particularly sensitive to the coordination environment. A significant downfield or upfield shift of the C=S signal upon complexation is strong evidence of sulfur coordination. mdpi.com In ¹H NMR, the signals for the N-H protons and the protons of the hydroxymethyl groups (-CH₂- and -OH) would be expected to shift upon complexation, reflecting changes in their electronic environment. utm.mymdpi.com

Steric and Electronic Effects on Complex Formation and Stability

The stability and structure of metal complexes with thiourea ligands are significantly influenced by the steric and electronic properties of the substituents on the nitrogen atoms. cardiff.ac.uk In the case of this compound, the presence of hydroxymethyl (-CH2OH) groups introduces specific steric and electronic factors that dictate its coordination behavior with metal ions.

Electronic Effects: The hydroxymethyl groups are generally considered to be weakly electron-withdrawing. This electronic influence can affect the electron density on the sulfur and nitrogen donor atoms of the thiourea backbone. A reduction in electron density on the sulfur atom might slightly decrease the Lewis basicity of the ligand, which in turn could influence the strength of the coordination bond with a metal center. The stability of the resulting metal complex is a delicate balance between the nature of the metal ion and the electronic properties of the ligand. cardiff.ac.uk

Table 1: Postulated Influence of Substituents on the Stability of Thiourea-Metal Complexes

| Substituent Effect | Influence on Ligand | Consequence for Complex Stability |

| Electron-donating groups | Increases electron density on the sulfur donor atom | Generally increases the stability of the metal complex |

| Electron-withdrawing groups | Decreases electron density on the sulfur donor atom | May decrease the stability of the metal complex |

| Sterically small groups | Allows for closer approach of the ligand to the metal center and accommodates higher coordination numbers | Can lead to the formation of more stable, coordinatively saturated complexes |

| Sterically bulky groups | Hinders the approach of the ligand and may force lower coordination numbers | Can decrease complex stability due to steric repulsion |

This table presents generalized trends for substituted thioureas. Specific experimental data for this compound is required for a definitive assessment.

Applications in Selective Metal Ion Recognition and Extraction

Thiourea derivatives have shown significant promise in the selective recognition and extraction of metal ions, a critical aspect of hydrometallurgy and chemical sensing. ije.irresearchgate.net The presence of both soft (sulfur) and hard (nitrogen and potentially oxygen from the hydroxymethyl groups) donor atoms in this compound suggests its potential for selective interactions with a range of metal ions.

Design of Ion Sensors Based on Thiourea Coordination

The development of ion-selective electrodes (ISEs) and other chemical sensors often relies on ionophores that can selectively bind to a target ion. miami.edu Thiourea-based compounds are attractive candidates for this purpose due to their ability to form stable complexes with various metal ions. evitachem.com An ion sensor incorporating this compound would likely operate on the principle of a potentiometric or spectroscopic response upon complexation with a specific metal ion.

The selectivity of such a sensor would be governed by the stability of the complex formed between this compound and different metal ions. The hydroxymethyl groups could play a role in modulating this selectivity through both steric and electronic effects, as well as potentially participating in the coordination sphere through the oxygen atom, leading to a chelate effect that could enhance binding with certain metals. However, detailed studies on the fabrication and performance of ion sensors specifically utilizing this compound are not extensively reported in the available literature.

Efficacy in Transition Metal Extraction Processes

Solvent extraction is a widely used technique for the separation and purification of metals. researchgate.net Thiourea and its derivatives have been investigated as extracting agents for various transition metals, including copper, nickel, and cobalt. researchgate.netechemcom.com The efficiency of this compound in such processes would depend on several factors, including the partition coefficient of the metal complex between the aqueous and organic phases, the pH of the aqueous phase, and the concentration of the extractant.

The presence of the hydrophilic hydroxymethyl groups on the this compound molecule could influence its solubility in different organic solvents and potentially affect the extraction efficiency. While thiourea itself is known to be an effective lixiviant for gold and has been studied for the extraction of other precious metals, the performance of this compound for the extraction of transition metals like copper, nickel, and cobalt requires specific experimental investigation. ije.ir Quantitative data on its extraction efficiency, such as distribution ratios and separation factors for different metal ions, are essential for evaluating its practical utility in hydrometallurgical processes.

Table 2: General Comparison of Thiourea-Based Extractants for Transition Metals

| Extractant Type | Target Metals | General Observations |

| Unsubstituted Thiourea | Gold, Silver, Copper | Effective for precious metals; can be used for some transition metals. |

| N-Alkyl/Aryl Thioureas | Copper, Nickel, Cobalt, Palladium | Selectivity and efficiency can be tuned by the nature of the substituent. |

| N-Acyl Thioureas | Broad range of transition metals | Often exhibit enhanced stability and selectivity due to chelation involving the carbonyl oxygen. |

| This compound | Data not available | Expected to show affinity for transition metals, but specific performance data is lacking. |

This table provides a general overview. The efficacy of any extractant is highly dependent on the specific experimental conditions.

Biological and Medicinal Chemistry Applications

Anticancer Activities and Underlying Biological Mechanisms

General sources suggest that 1,3-Bis(hydroxymethyl)thiourea exhibits potential anticancer activity through its interaction with various cellular targets. evitachem.com However, specific, peer-reviewed studies detailing its efficacy and mechanisms of action are not extensively available. The anticancer potential is often inferred from the well-documented activities of its various derivatives. evitachem.com For the broader class of thiourea (B124793) derivatives, extensive research has demonstrated a range of anticancer effects, which are briefly outlined below for context, though these have not been specifically documented for this compound itself.

Cytotoxic Effects on Diverse Cancer Cell Lines

There is a lack of specific data in the scientific literature detailing the cytotoxic effects of this compound on diverse cancer cell lines such as colorectal, prostate, leukemia, or lung carcinoma. Studies on other 1,3-disubstituted thiourea derivatives have shown significant cytotoxicity against various cancer cell lines, but these findings cannot be directly attributed to this compound.

Induction of Apoptosis and Cell Cycle Arrest Pathways

The ability of this compound to induce apoptosis and cause cell cycle arrest has not been specifically detailed in available research. The general class of thiourea compounds is known to induce programmed cell death and halt the cell cycle in cancerous cells, but specific pathways activated by this compound have not been elucidated.

Targeted Inhibition of Key Enzymes and Receptors

There is no specific information available regarding the targeted inhibition of key enzymes and receptors like EGFR, HER-2, MK-2, K-Ras, tyrosinase, or acetylcholinesterase by this compound. While derivatives of this compound are noted to inhibit certain enzymes or pathways in cancer cells, the specific targets of the parent compound remain uncharacterized in the literature. evitachem.com

Modulation of Cellular Signaling Pathways

Detailed studies on the modulation of cellular signaling pathways, such as caspase activation, NF-κB regulation, VEGF secretion, ROS production, or alterations in metabolite profiles by this compound, are not present in the available scientific literature.

Investigation of Selective Cytotoxicity in Cancer vs. Non-cancerous Cells

Investigations into the selective cytotoxicity of this compound, comparing its effects on cancerous versus non-cancerous cells, have not been reported in the accessible scientific literature.

Other Pharmacological Activities

Exploration of Antitubercular and Antimalarial Applications

The thiourea scaffold, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, is a significant pharmacophore in the development of new therapeutic agents. nih.gov Derivatives of thiourea have garnered considerable interest for their wide-ranging biological activities, including potential applications in treating infectious diseases like tuberculosis and malaria. mdpi.commdpi.com While research on this compound itself is specific, the broader class of thiourea derivatives has been extensively investigated for these purposes, providing a strong rationale for its consideration in such applications.

Antitubercular Activity:

Tuberculosis (TB) remains a major global health issue, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb). nih.govnih.govnih.gov This has fueled the search for novel antitubercular agents. Thiourea derivatives have emerged as a promising class of compounds, with several demonstrating potent activity against M. tb. nih.govrsc.org Drugs such as thiocarlide, isoxyl, and thioacetazone, which contain a thiourea moiety, have been used in tuberculosis treatment. nih.govnih.gov

Research has shown that the antimycobacterial activity of thiourea derivatives is often linked to their ability to inhibit essential mycobacterial enzymes. mdpi.com For instance, some derivatives are designed to act as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway. mdpi.comnih.gov The bioactivation of these prodrugs by the flavin monooxygenase EtaA in M. tuberculosis produces reactive intermediates that lead to the inhibition of InhA. nih.gov

Numerous studies have synthesized and evaluated various thiourea derivatives, revealing significant inhibitory activity against the H37Rv strain of M. tb and other resistant strains. up.ac.zarsc.orgresearchgate.net The activity is often influenced by the nature of the substituents on the thiourea core. For example, the presence of halogen atoms on N-phenyl substituents has been shown to correlate with significant activity against pathogenic bacteria. mdpi.com

| Compound/Derivative Class | M. tb Strain | MIC (µg/mL) | Reference |

| N-(cyclohexyl(methyl)carbomothioyl) benzamide (B126) (TU1) | H37Rv | 7.80 | up.ac.za |

| N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) | H37Rv | 3.90 | up.ac.za |

| 1,3-diaryl pyrazole-based urea (B33335) derivative (7j) | H37Rv | 1 | nih.gov |

| N-acylhydrazone (NAH) 8n | H37Rv | 2.5 | nih.gov |

| Naphthamide derivative (13c) | Drug-Sensitive | 6.55 µM | rsc.org |

| Naphthalimide–thiourea derivative (4h) | H37Rv | 2-64 | rsc.org |

Antimalarial Activity:

The spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial drugs. nih.gov Thiourea derivatives and their metal complexes have been explored as a source of novel antiplasmodial compounds. nih.gov These compounds can act against multiple stages of the parasite's life cycle, including the asexual blood stage, which is responsible for the symptoms of malaria, and the gametocyte stage, which is involved in transmission. nih.gov

Studies have reported on series of (bis)thiourea compounds and acyl-thiourea platinum(II) complexes that exhibit potent in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov The mechanism of action for some of these compounds is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation, which is crucial for the parasite's survival. nih.gov The addition of metal centers to thiourea-based drugs can sometimes enhance their efficacy, as seen with the ferrocenyl derivative of chloroquine, ferroquine. nih.gov The structural diversity achievable with thiourea derivatives allows for the fine-tuning of their activity and selectivity profiles. nih.gov

| Compound/Derivative Class | P. falciparum Strain | IC₅₀ | Reference |

| (bis)thiourea compound | PfK1 (CQR) | 1.92 µM | nih.gov |

| Acyl-thiourea platinum(II) complexes (C1, C11, etc.) | PfNF54 | Nanomolar range | nih.gov |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | W2 (CQR) | 0.07 µM | mdpi.com |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | 3D7 (CQS) | 0.06 µM | mdpi.com |

DNA Interaction Studies

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents, particularly in cancer chemotherapy. mdpi.com Thiourea derivatives have been investigated for their ability to bind to DNA and interfere with its function, contributing to their observed biological activities, including anticancer properties. evitachem.comnih.gov

Mechanisms of DNA Binding and Intercalation

Thiourea derivatives can interact with the DNA double helix through several binding modes, primarily non-covalent interactions. These include intercalation, groove binding, and electrostatic interactions. nih.gov The specific mode of binding is often dictated by the molecule's structure, including its planarity, size, and the nature of its substituents.

Intercalation: This binding mode involves the insertion of a planar, aromatic part of the molecule between the base pairs of the DNA double helix. nih.gov This causes a distortion of the DNA structure, typically leading to an unwinding of the helix and an increase in its length. nih.gov Bis-intercalators, which contain two intercalating moieties connected by a linker, can "clamp" the DNA by sandwiching two consecutive base pairs. nih.gov Electrochemical and viscosity studies of some bis-acyl-thiourea derivatives have suggested that they interact with DNA preferably via intercalation. nih.gov The binding constant (Kb), a measure of the affinity between the small molecule and DNA, can be determined using spectroscopic techniques. mdpi.com

Groove Binding: Molecules that are not sufficiently planar for intercalation may bind to the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the edges of the base pairs in the grooves. Molecular docking studies on certain bis-thiourea derivatives have predicted interactions involving both partial intercalation and groove binding. nih.govbiointerfaceresearch.com

Mixed Binding Modes: It is common for a single compound to interact with DNA through a combination of modes. nih.gov For example, a molecule might partially intercalate while a side chain simultaneously occupies one of the grooves. Viscosity measurements of DNA solutions upon addition of the compound can help elucidate the binding mechanism; a significant increase in viscosity is characteristic of intercalation, while little to no change suggests groove binding or electrostatic interactions. nih.gov

Impact on DNA Integrity and Function

The binding of this compound and related derivatives to DNA can have profound effects on the integrity of the molecule and its biological functions.

DNA Damage: The interaction between thiourea compounds and DNA can lead to structural damage. Some thiourea-based polymers have been shown to induce DNA damage, potentially through both direct electrostatic interactions and indirect mechanisms like the generation of reactive oxygen species (ROS) that can cause strand breaks. nih.gov The formation of DNA adducts and cross-links are other forms of damage that can be induced by reactive compounds, disrupting the normal structure of DNA. nih.govnih.govbohrium.com The phosphorylation of histone H2AX (to form γ-H2AX) is a sensitive marker for DNA double-strand breaks, and its increased expression has been observed in cells treated with certain thiourea polymers. nih.gov

Materials Science and Polymer Chemistry Applications

Incorporation into Polymer Systems

The bifunctional nature of 1,3-Bis(hydroxymethyl)thiourea, stemming from its two hydroxymethyl (-CH2OH) groups, makes it a suitable candidate for integration into polymeric structures. These reactive groups can participate in various polymerization reactions, influencing the final properties of the material.

Role as a Monomer or Cross-linking Agent in Polymer and Resin Synthesis

This compound can function as both a monomer and a cross-linking agent in the synthesis of polymers and resins. The two hydroxymethyl groups are primary sites for chemical reactions, such as condensation polymerization. In this role, the molecule acts as a building block, becoming part of the main polymer chain. For example, it can react with other monomers, like diisocyanates or dicarboxylic acids, to form polyurethanes or polyesters, respectively.

Furthermore, these hydroxymethyl groups enable the compound to act as an effective cross-linking agent. researchgate.netmdpi.com Cross-linking is a critical process in polymer chemistry that involves forming chemical bonds between polymer chains, transforming a liquid or soft material into a more rigid, durable solid. When added to a resin formulation, this compound can react with functional groups on existing polymer chains, creating a three-dimensional network structure. This process is fundamental in the production of thermosetting plastics and other high-performance materials. The thiourea (B124793) core (C=S) also introduces sulfur atoms into the polymer matrix, which can enhance specific properties of the resulting material. sustainable-bio.com

Development of Polymeric Materials with Enhanced Performance Characteristics

The incorporation of this compound into polymer systems can lead to materials with significantly improved performance characteristics. As a cross-linking agent, it enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. ed.ac.uk The formation of a dense, cross-linked network restricts the movement of polymer chains, which typically results in a higher glass transition temperature (Tg), increased hardness, and reduced solubility in organic solvents.

The presence of the thiourea group itself contributes to these enhanced properties. Thiourea moieties are known to improve flame retardancy in resins and are used as vulcanization accelerators in the rubber industry. wikipedia.org The sulfur and nitrogen atoms can also act as coordination sites for metal ions, which opens up possibilities for creating polymer-metal composites with unique catalytic or electronic properties. evitachem.com Research into thiourea-containing polymers has demonstrated their potential in various applications, including those requiring specific thermal and biological properties.

Applications in Advanced Functional Materials

Beyond its structural role in polymers, this compound and its derivatives are employed in the creation of advanced functional materials that possess specific, targeted properties.

Corrosion Inhibition in Metal Surfaces (e.g., Steel in Acidic Environments)

One of the most extensively studied applications of thiourea and its derivatives is in the field of corrosion inhibition, particularly for protecting metals like steel and aluminum in aggressive acidic environments. analis.com.myisca.in Industrial processes such as acid pickling, cleaning, and oil and gas well acidizing frequently expose metallic equipment to strong acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4), leading to significant corrosive damage. isca.inresearchgate.net

Thiourea-based compounds, including this compound, function as effective corrosion inhibitors by adsorbing onto the metal surface. nih.govanalis.com.my This adsorption process is facilitated by the presence of heteroatoms—sulfur and nitrogen—which have lone pairs of electrons that can interact with the vacant d-orbitals of the metal atoms. ijaet.org This interaction forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.org

The effectiveness of these inhibitors, known as inhibition efficiency (IE), is dependent on factors such as the inhibitor's concentration, the temperature, and the specific corrosive environment. Research has shown that increasing the concentration of thiourea derivatives generally leads to a higher inhibition efficiency. researchgate.netwjarr.com

| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Temperature | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|---|---|

| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | 98.96% | nih.govacs.org |

| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 °C | 92.65% | nih.govacs.org |

| Pyridyl Substituted Thiourea | Mild Steel | H₂SO₄ | Not Specified | Not Specified | Up to 99.26% | isca.in |

| Thiourea | 1100 Al Alloy | 5 wt.% HCl | 25 wt.% | Room Temp (30 days) | 52.54% | analis.com.my |

Utilization in the Preparation of Nonlinear Optical Polymers

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, such as that from a laser. ipme.ru These materials are crucial for applications in optoelectronics and photonics, including frequency conversion, optical switching, and data storage. rsc.org Organic compounds, particularly those with a "push-pull" electronic structure (an electron-donating group connected to an electron-accepting group via a π-conjugated system), are of significant interest for NLO applications. nih.govmdpi.com

Thiourea and its derivatives have been investigated for their NLO properties. The thiourea moiety can act as part of a conjugated system and contribute to the molecular hyperpolarizability, which is a measure of a molecule's NLO response. nih.gov For instance, single crystals of Thiourea Tartrate have been shown to possess an NLO efficiency 1.6 times greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). internationalpubls.com

By incorporating molecules like this compound into a polymer backbone, it is possible to create NLO-active polymers. The hydroxymethyl groups provide the reactive handles to chemically bond the NLO-active thiourea unit into the polymer structure, either as a pendant side chain or as part of the main chain. This approach can lead to robust, processable materials with stable NLO properties, which are essential for the fabrication of practical optical devices. rsc.org

Potential Contributions to Molecular Electronics

Molecular electronics represents the ultimate frontier in the miniaturization of electronic components, aiming to use single molecules or small assemblies of molecules as active electronic devices (e.g., wires, switches, or transistors). A key challenge in this field is the reliable connection of a single molecule to macroscopic metal electrodes. This connection is typically achieved through "anchoring groups"—specific functional groups on the molecule that can form a stable chemical and electrical bond with the electrode surface.

The thiourea functional group is a promising candidate for such an anchoring group. The sulfur atom is known to form strong, well-defined bonds with noble metal surfaces, particularly gold, which is a common electrode material in molecular electronics research. analis.com.my The ability of the thiourea group to bind to metal surfaces is the same property that makes it an effective corrosion inhibitor. By designing molecules where a central functional unit is terminated on either end by thiourea groups, it is possible to create molecular wires that can bridge the gap between two nanoelectrodes. While direct research on this compound in this specific context is limited, the fundamental properties of its core thiourea moiety suggest its potential as a structural motif for designing components for molecular electronic systems.

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level investigation of 1,3-Bis(hydroxymethyl)thiourea, with each technique offering unique information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are expected. The protons of the two equivalent hydroxymethyl (-CH₂OH) groups would appear as a characteristic signal, likely a triplet if coupled to the adjacent N-H proton, while the hydroxyl (-OH) protons would typically present as a broad singlet. The amine (N-H) protons would also produce a signal, the multiplicity of which would depend on coupling with the adjacent methylene (B1212753) protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the two types of carbon atoms in the molecule. A signal at a lower chemical shift corresponds to the carbon atoms of the hydroxymethyl (-CH₂OH) groups, while the thiocarbonyl (C=S) carbon would appear at a significantly higher chemical shift, which is characteristic for thioureas. mersin.edu.tr

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals. COSY spectra establish ¹H-¹H coupling relationships, for instance, between the N-H and -CH₂ protons. mersin.edu.tr HSQC would correlate the ¹H signals with their directly attached ¹³C nuclei, confirming the connectivity of the hydroxymethyl groups.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -NH | Variable, broad | Triplet (t) |

| ¹H | -CH₂- | ~4.5 - 5.5 | Doublet (d) |

| ¹H | -OH | Variable, broad | Singlet (s) |

| ¹³C | -CH₂OH | ~70 - 80 | - |

| ¹³C | C=S | ~180 - 185 | - |

This table presents expected NMR chemical shifts for this compound based on data for similar thiourea (B124793) derivatives. mersin.edu.trukm.my

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3100-3400 cm⁻¹ is indicative of O-H and N-H stretching vibrations, often overlapping due to extensive hydrogen bonding. iosrjournals.org The C-N stretching vibrations and N-H bending modes typically appear in the 1400-1600 cm⁻¹ range. The presence of the thiocarbonyl (C=S) group is confirmed by a stretching vibration band typically found between 1050 and 1200 cm⁻¹. iosrjournals.orgresearchgate.net

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | -OH | ~3200-3400 (broad) |

| N-H Stretch | -NH | ~3100-3300 |

| C-N Stretch / N-H Bend | Thioamide | ~1400-1600 |

| C=S Stretch | Thiourea | ~1050-1200 |

This table summarizes the principal IR absorption bands expected for this compound. iosrjournals.orgresearchgate.neteurjchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like DMSO or methanol, reveals information about the electronic transitions in the molecule. ukm.my Thiourea and its derivatives commonly exhibit two main absorption bands. A strong absorption band in the range of 230-270 nm is attributed to a π → π* transition within the thiocarbonyl group. mdpi.com A weaker band at a longer wavelength, often around 280-320 nm, is typically assigned to an n → π* transition, involving the non-bonding electrons on the sulfur atom. ukm.myresearchgate.net

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular formula C₃H₈N₂O₂S corresponds to a molecular weight of 136.18 g/mol . evitachem.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 136.

The fragmentation of thiourea derivatives is often charge-driven, initiated at the protonated sulfur or nitrogen atoms. researchgate.net The fragmentation of this compound would likely proceed through several characteristic pathways, including:

Loss of a hydroxymethyl radical (•CH₂OH): Resulting in a fragment ion at m/z 105.

Loss of formaldehyde (B43269) (CH₂O): Leading to a fragment at m/z 106.

Cleavage of the C-N bond: This can lead to various smaller fragments.

Loss of water (H₂O): A common fragmentation for alcohol-containing compounds, which would yield a fragment at m/z 118.

Analysis of these fragmentation patterns provides a fingerprint that helps to verify the molecular structure proposed by other spectroscopic methods. tsijournals.com

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional structure of a molecule in the solid state and for analyzing how molecules pack together to form a crystal.

Single crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure of this compound, yielding precise data on bond lengths, bond angles, and torsion angles. mdpi.com This technique would reveal the planarity of the central thiourea [SC(NH)₂] core. In many thiourea derivatives, this core is nearly planar, which facilitates π-electron delocalization. nih.gov

| Parameter | Typical Value (from related structures) |

|---|---|

| C=S Bond Length | ~1.71 Å |

| C-N Bond Length | ~1.33 Å |

| N-C-N Bond Angle | ~116-118° |

| N-C-S Bond Angle | ~121-123° |

This table presents typical geometric parameters for the thiourea core, as determined by SCXRD on analogous compounds. nih.govwikipedia.org

The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=S, O-H) in this compound makes it highly capable of forming extensive intermolecular hydrogen-bonding networks. evitachem.com SCXRD is crucial for analyzing these networks, which define the supramolecular assembly of the molecules in the crystal lattice. researchgate.net

Common hydrogen bonding motifs in thioureas include N-H···S and N-H···O interactions, which can link molecules into chains, layers, or more complex three-dimensional structures. nih.govnih.gov The hydroxyl groups can also participate in O-H···S or O-H···O hydrogen bonds, further stabilizing the crystal packing. researchgate.net

The ability to form different stable hydrogen-bonding patterns can give rise to crystalline polymorphism , where the same compound crystallizes in different solid-state forms with distinct packing arrangements and physical properties. nih.gov For example, one polymorph might be characterized by N-H···S hydrogen-bonded chains, while another might feature a layered structure held together by a combination of N-H···O and O-H···S interactions. The study of these supramolecular structures is essential for understanding the material's properties.

of this compound

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level. For this compound, these methods offer insights into its electronic structure, conformational flexibility, and potential interactions with biological systems, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a primary tool for predicting molecular properties due to its favorable balance between accuracy and computational cost. researchgate.net For this compound, DFT calculations can elucidate its electronic characteristics and predict its reactivity.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. researchgate.net For thiourea derivatives, DFT has been successfully used to determine bond lengths, bond angles, and dihedral angles. scispace.com For instance, in a related compound, 1,3-diisobutyl thiourea, DFT calculations using the B3LYP functional and 6-311G basis set have provided optimized geometries that are in good agreement with experimental X-ray diffraction data. researchgate.netscispace.com The optimized structure of this compound would similarly provide insights into the planarity of the thiourea backbone and the orientation of the hydroxymethyl groups.

The electronic properties of the molecule are further investigated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For many organic molecules, DFT calculations can predict the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net

Reactivity descriptors derived from DFT calculations, such as the molecular electrostatic potential (MEP), can also predict reactive sites. The MEP map illustrates the charge distribution within the molecule, with negative potential regions (typically colored red or yellow) indicating sites prone to electrophilic attack and positive regions (blue) indicating sites for nucleophilic attack. ekb.eg For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms, suggesting their role in coordinating with electrophiles or forming hydrogen bonds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics and intermolecular interactions of this compound in various environments, such as in solution. mdpi.com

Conformational Analysis: The hydroxymethyl groups in this compound introduce conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov This is achieved by simulating the molecule's trajectory over a period of time and analyzing the resulting conformations. nih.gov The results can reveal the most probable shapes the molecule adopts, which is crucial for understanding its interactions with other molecules, including biological targets. researchgate.net

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with its surroundings, such as solvent molecules or biological macromolecules. nih.gov The presence of hydroxyl (-OH) and thioamide (-NH-C=S) groups allows for the formation of hydrogen bonds, which are critical in molecular recognition and binding. evitachem.com MD simulations can quantify the number and lifetime of hydrogen bonds between the molecule and, for example, water molecules in an aqueous solution. dovepress.com This provides insights into its solubility and the stability of its hydrated form. dovepress.com Furthermore, simulations can model the interactions between multiple this compound molecules, shedding light on its aggregation behavior and the forces governing its solid-state packing.

Molecular Docking Studies for Ligand-Target Binding Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.org It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. fip.org

The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring these poses based on a scoring function that estimates the binding free energy. fip.org Thiourea derivatives have been investigated as potential inhibitors for various enzymes due to their ability to form hydrogen bonds and other interactions with protein active sites. nih.gov For example, docking studies on thiourea derivatives have identified key interactions with bacterial enzymes, suggesting their potential as antibacterial agents. fip.orgnih.gov

In the context of this compound, molecular docking could be employed to screen for potential biological targets. The hydroxyl and thiocarbonyl groups are capable of acting as hydrogen bond donors and acceptors, respectively, which could facilitate strong interactions with amino acid residues in an enzyme's active site, such as serine, threonine, or aspartate. mdpi.com The docking results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose, highlighting specific interactions like hydrogen bonds and hydrophobic contacts. biointerfaceresearch.com This information is invaluable for understanding the molecule's potential mechanism of action and for guiding the design of more potent derivatives. ukm.my

Quantum Chemical Parameter Derivations (e.g., Frontier Molecular Orbitals, Hardness, Electron Affinity, Ionization Energy, Dipole Moment)

Quantum chemical calculations, primarily using DFT, can be used to derive a range of parameters that quantify the chemical reactivity and physical properties of this compound. These parameters provide a quantitative basis for understanding its behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO and LUMO): As mentioned earlier, the HOMO and LUMO energies are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the ionization potential (I) , which is the energy required to remove an electron from a molecule (I ≈ -EHOMO). ijarset.com The energy of the LUMO is related to the electron affinity (A) , which is the energy released when an electron is added to a molecule (A ≈ -ELUMO). ijarset.com

Global Reactivity Descriptors: From the ionization potential and electron affinity, several global reactivity descriptors can be calculated:

Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. ijarset.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Potential (μ): This represents the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = -(I + A) / 2. scispace.com

Electronegativity (χ): This is the power of an atom or molecule to attract electrons towards itself. It is calculated as χ = (I + A) / 2. ijarset.com

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). scispace.com

The following table presents representative quantum chemical parameters calculated for a related thiourea derivative, 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), which illustrate the typical values that could be expected for such compounds. scispace.com

| Parameter | Symbol | Formula | Value for FPTT (eV) scispace.com |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 7.326 |

| Electron Affinity | A | -ELUMO | 4.583 |

| Chemical Hardness | η | (I - A) / 2 | 1.371 |

| Chemical Potential | μ | -(I + A) / 2 | -5.954 |

| Electrophilicity Index | ω | μ² / (2η) | 12.929 |

Q & A

Q. Basic

- FT-IR and NMR : FT-IR identifies thiocarbonyl (C=S) stretching at ~1250–1350 cm⁻¹ and hydroxyl (O–H) bands at ~3200–3500 cm⁻¹. H NMR reveals hydroxymethyl proton resonances at δ 4.5–5.0 ppm .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL2014/7 for refinement) resolves bond lengths and angles, such as the C–S bond (~1.68 Å) and hydrogen-bonding networks .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···O and N–H···S contacts) contributing to crystal packing .

How do hydrogen bonding and molecular packing influence the stability and reactivity of this compound in solid-state applications?

Advanced

Hydrogen bonding dominates the solid-state behavior:

- Stabilization : Strong O–H···O and N–H···S interactions (evident in Hirshfeld analysis) reduce molecular mobility, enhancing thermal stability .

- Reactivity : Tight packing in the crystal lattice can hinder accessibility of the thiourea moiety for reactions, necessitating solvent-mediated recrystallization to modify reactivity .

- Methodological note : Compare experimental (X-ray) and computational (DFT) hydrogen-bond energies to predict stability under varying humidity .

What computational approaches are used to model the electronic structure and intermolecular interactions of thiourea derivatives?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic sites .

- Molecular docking : Screens interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina, validated by experimental IC values .

- Software tools : SHELXPRO for crystallographic data mapping and ORTEP-3 for visualizing thermal ellipsoids and torsion angles .

How can researchers resolve discrepancies in crystallographic data when using different refinement software for thiourea derivatives?

Q. Advanced

- Cross-validation : Refine the same dataset with SHELXL (robust for small molecules) and alternative programs (e.g., OLEX2), comparing R-factors and residual density maps .

- Twinned data handling : For high-symmetry crystals, use SHELXL’s TWIN/BASF commands to model twin domains, ensuring accurate occupancy factors .

- Data deposition : Validate structures via the Cambridge Structural Database (CSD) to benchmark against known thiourea derivatives .